1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide is a chemical compound with the molecular formula C13H11Br2NO It is known for its unique structure, which includes a pyridinium ring substituted with a bromophenyl group and a carbonitrile group
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN2O.BrH/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17;/h1-7,9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSZTWXEJMIVOI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide typically involves the reaction of pyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a cyanide source to introduce the carbonitrile group. The final product is obtained by quaternization with methyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium bromide
- 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium chloride
- 1-(2-(4-Bromophenyl)-2-oxoethyl)pyridinium iodide
Uniqueness
1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile;bromide is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its potential for specific interactions with biological targets.
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